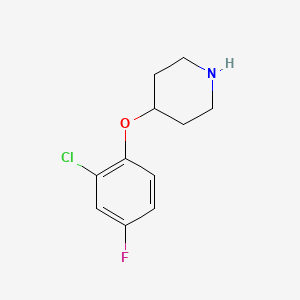

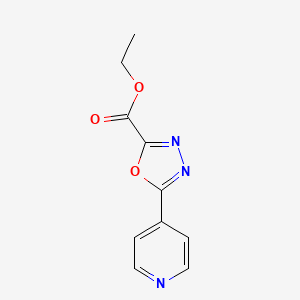

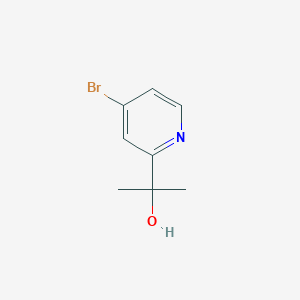

![molecular formula C3H6N4S B1344252 5-[(Metiltio)metil]-1H-tetrazol CAS No. 36855-39-7](/img/structure/B1344252.png)

5-[(Metiltio)metil]-1H-tetrazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-[(Methylthio)methyl]-1H-tetrazole” is a chemical compound with the CAS Number: 36855-39-7. Its molecular weight is 130.17 and its IUPAC name is methyl 1H-tetraazol-5-ylmethyl sulfide .

Molecular Structure Analysis

The Inchi Code for “5-[(Methylthio)methyl]-1H-tetrazole” is 1S/C3H6N4S/c1-8-2-3-4-6-7-5-3/h2H2,1H3, (H,4,5,6,7) and its InChI key is PVNCBHGCLJCSRT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Síntesis de pirazolinas policíclicas

5-[(Metiltio)metil]-1H-tetrazol se utiliza en la síntesis estereoselectiva de pirazolinas policíclicas mediante cicloadición dipolar 1,3 intramolecular nitrilo-imina-alqueno inducida por foto . Este proceso implica el uso de una lámpara de mercurio Pen-Ray de baja potencia y un fotoreactor, lo que permite el consumo del 65-70% del material de partida .

Preparación de nuevos agentes antifúngicos

Este compuesto se utiliza en la preparación de nuevos agentes antifúngicos derivados de N-yodopropargilazoles y N-triyodoalilazoles . Estos agentes son potencialmente útiles en el tratamiento de diversas infecciones fúngicas .

Preparación de derivados de quinolina

This compound también se utiliza en la preparación de nuevos derivados de quinolina contra Mycobacterium tuberculosis . Estos derivados podrían utilizarse potencialmente como agentes terapéuticos en el tratamiento de la tuberculosis .

Cicloadición intramolecular inducida por foto

El compuesto se utiliza en reacciones de cicloadición intramolecular inducidas por foto . Este proceso implica el uso de un fotoreactor y longitudes de onda específicas de luz para inducir reacciones químicas .

Síntesis de benciltiopirazolina

This compound se puede utilizar en la síntesis de benciltiopirazolina . Este compuesto tiene aplicaciones potenciales en diversos campos de la química .

Síntesis de anillos de 3, 6 y 7 miembros

Este compuesto es eficaz en la formación de anillos de 3, 6 y 7 miembros . Estas estructuras son importantes en la síntesis de diversos compuestos orgánicos complejos .

Mecanismo De Acción

Target of Action

It is known to be a reactive compound .

Mode of Action

It has been shown to induce apoptosis in vivo, which involves the induction of DNA fragmentation and activation of caspases . This suggests that the compound may interact with its targets to trigger programmed cell death.

Pharmacokinetics

Its predicted properties include a melting point of 149-152 °c and a predicted boiling point of 293.8±23.0 °C . It is recommended to be stored at 0-5°C .

Result of Action

The primary result of the action of 5-[(Methylthio)methyl]-1H-tetrazole is the induction of apoptosis, or programmed cell death . This involves the fragmentation of DNA and the activation of caspases, which are enzymes that play essential roles in programmed cell death.

Action Environment

It is known that the compound is stable under normal temperatures and pressures, and it is recommended to be stored at 0-5°c for optimal stability .

Análisis Bioquímico

Biochemical Properties

5-[(Methylthio)methyl]-1H-tetrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the methionine salvage pathway, where it acts as an intermediate . This compound is also known to interact with proteins that are involved in cellular signaling pathways, influencing their activity and function . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of 5-[(Methylthio)methyl]-1H-tetrazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 5-[(Methylthio)methyl]-1H-tetrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in the conformation of the target molecules, thereby altering their activity. Furthermore, 5-[(Methylthio)methyl]-1H-tetrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(Methylthio)methyl]-1H-tetrazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-[(Methylthio)methyl]-1H-tetrazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-[(Methylthio)methyl]-1H-tetrazole vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting metabolic activity . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

5-[(Methylthio)methyl]-1H-tetrazole is involved in several metabolic pathways, including the methionine salvage pathway . It interacts with enzymes and cofactors that are essential for the conversion of methionine derivatives into methionine. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 5-[(Methylthio)methyl]-1H-tetrazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 5-[(Methylthio)methyl]-1H-tetrazole can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of 5-[(Methylthio)methyl]-1H-tetrazole is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-[(Methylthio)methyl]-1H-tetrazole can influence its interactions with other biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

5-(methylsulfanylmethyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNCBHGCLJCSRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NNN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626585 |

Source

|

| Record name | 5-[(Methylsulfanyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-39-7 |

Source

|

| Record name | 5-[(Methylsulfanyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)